N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide
CAS No.: 68489-14-5
Cat. No.: VC3739725
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68489-14-5 |
|---|---|
| Molecular Formula | C15H27NO3 |
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate |
| Standard InChI | InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)/t11-,12+,13-/m1/s1 |
| Standard InChI Key | GWRCTWAPTXBPHW-FRRDWIJNSA-N |
| Isomeric SMILES | CCOC(=O)CNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
| SMILES | CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C |
| Canonical SMILES | CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C |
Introduction
Chemical Properties and Structure
Molecular Identification
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is uniquely identified through several chemical identifiers that establish its distinct identity in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 68489-14-5 |
| Molecular Formula | C₁₅H₂₇NO₃ |
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | Ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate |
| Exact Mass | 269.199097 |
The compound is also known by alternative nomenclature including "Glycine, N-[[5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-, ethyl ester" and is sometimes referenced as Cooling Agent WS-5 in industrial applications .
Physical Properties
The physical characteristics of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide determine its behavior in formulations and influence its application potential across various product categories.
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Melting Point | 80-82°C |
| Boiling Point | 390.9±11.0°C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| Flash Point | 190.2±19.3°C |
| LogP | 3.38 |
| Polar Surface Area | 58.89000 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
| Refractive Index | 1.462 |
These physical properties indicate a compound with relatively low volatility and moderate lipophilicity, characteristics that contribute to its stability in various formulations and its ability to interact with biological systems .
Functional Properties
Cooling Mechanism
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide produces its cooling sensation through specific interactions with sensory receptors in the skin and mucous membranes. The primary mechanism involves activation of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is also activated by menthol and cold temperatures.
When the compound interacts with TRPM8 receptors, it triggers a calcium ion influx that signals a cooling sensation to the brain, even in the absence of an actual temperature decrease. This mechanism explains the persistent cooling effect that characterizes this compound and similar cooling agents.
Sensory Profile
The compound's sensory characteristics make it particularly valuable in applications where a cooling effect is desired without the strong minty taste or aroma associated with natural menthol. N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide provides a clean, long-lasting cooling sensation with minimal flavor impact, allowing it to be used in a wider range of products than traditional cooling agents.
Applications
Food and Beverage Industry
In the food and beverage sector, N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is utilized as a flavoring agent that imparts a cooling sensation without significantly altering the product's taste profile. This property is particularly valuable in applications where menthol's characteristic minty flavor would be undesirable or overwhelming.
Personal Care Products
The compound has found substantial application in personal care formulations including:
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Oral care products (toothpaste, mouthwash)
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Skin care products (after-sun lotions, anti-itch creams)
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Hair care products (shampoos, conditioners)
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Shaving products
In these applications, N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide provides refreshing cooling sensations that enhance user experience without the potential irritation sometimes associated with menthol at higher concentrations.
Pharmaceutical Applications
Emerging research indicates potential pharmaceutical applications for N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide beyond its sensory effects. Preliminary studies suggest anti-inflammatory and analgesic properties, although the mechanisms of action are still being investigated. These findings may eventually lead to therapeutic applications in pain management and inflammatory conditions.
Synthesis Methods
Chemical Synthesis Pathways
The synthesis of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide typically begins with natural menthol as the starting material. While the patent information provided primarily focuses on the related compound N-ethyl-p-menthane-3-carboxamide, similar synthetic approaches can be adapted for N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide .
A general synthetic pathway involves:
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Conversion of menthol to menthyl chloride using chlorinating agents such as thionyl chloride
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Transformation of menthyl chloride to menthyl carboxylic acid through carboxylation reactions
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Activation of the carboxylic acid followed by amidation with an appropriate amino acid ester derivative
The primary challenge in these synthetic routes is maintaining the critical stereochemistry at the C-1 position during the chlorination step, as this stereochemistry is essential for the cooling properties of the final product .
Industrial Production Considerations
Industrial production of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide faces several challenges:
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The need for careful control of reaction conditions to maintain stereochemical integrity
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Safety concerns associated with certain reagents (such as thionyl chloride)
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Environmental considerations related to solvent use and waste generation
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Cost-effectiveness of multi-step synthetic routes
Alternative synthetic pathways have been developed to address these challenges, focusing on safer reagents, more environmentally friendly solvents, and more efficient reaction conditions .
Biological Activities and Research Findings
Interaction with Sensory Receptors
The cooling effect of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide results from its interaction with the TRPM8 receptor, a cold-sensitive ion channel expressed in sensory neurons. This interaction triggers a neural response similar to that produced by actual cooling, creating the perception of coolness without a change in temperature.
Research has shown that structural modifications to the molecule can significantly alter its affinity for the TRPM8 receptor and consequently its cooling potency. These structure-activity relationships have guided the development of various cooling agents with differing intensities and durations of effect .
Comparison with Related Cooling Compounds
Structural and Functional Comparisons
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is part of a larger family of synthetic cooling agents developed from the Wilkinson Sword research that began identifying non-menthol cooling agents in the 1970s. The table below compares several related compounds with their relative cooling intensities:
| Compound | Structure Type | Relative Cooling Intensity* |
|---|---|---|
| WS-31 (N-(p-Menthane-3-carbonyl)glycine methyl ester) | p-Menthane carboxamide | 50 |
| WS-34 (N-sec-Butyl-p-menthane-3-carboxamide) | p-Menthane carboxamide | 43 |
| WS-33 (N-n-Propyl-p-menthane-3-carboxamide) | p-Menthane carboxamide | 38 |
| WS-139 (N-(p-Menthane-3-carbonyl)3-aminobutyric acid ethyl ester) | p-Menthane carboxamide | 38 |
| WS-55 (N-Ethyl-2-sec-butyl-3-methylpentanamide) | Non-menthane structure | 33 |
| WS-24 (N-Ethyl-2,3-dimethyl-2-isopropylbutanamide) | Non-menthane structure | 33 |
| WS-78 (N-Cyclohexyl-p-menthane-3-carboxamide) | p-Menthane carboxamide | 30 |
| WS-30 (2,3-Dihydroxypropyl p-menthane-3-carboxylate) | p-Menthane ester | 25 |
| WS-4 (2-Hydroxyethyl p-menthane-3-carboxylate) | p-Menthane ester | 24 |
| WS-109/CPS-369 (N-(p-Menthane-3-carbonyl)-D-alanine ethyl ester) | p-Menthane carboxamide | 10 |
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